5'-Chloro-2'-hydroxy-4'-methylacetophenone

Vue d'ensemble

Description

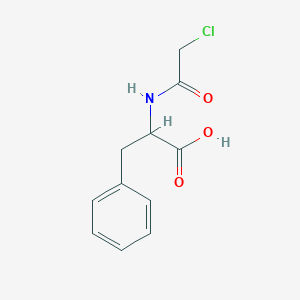

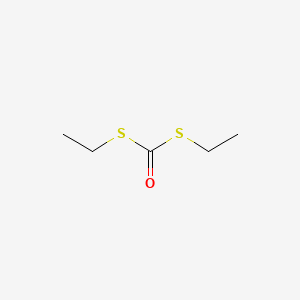

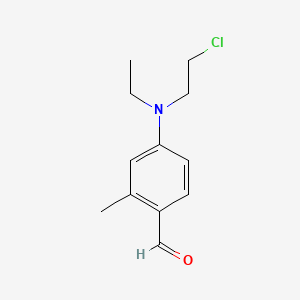

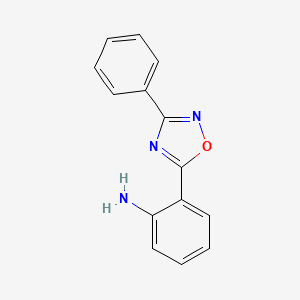

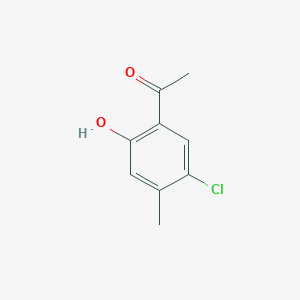

5’-Chloro-2’-hydroxy-4’-methylacetophenone is a hydroxylated aromatic acetophenone . Its iodination by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .

Synthesis Analysis

This compound can be synthesized using various methods, such as the Friedel–Crafts acylation of 4′-methylacetophenone with chloroacetyl chloride, or by the reaction of 4’-chloro-2-hydroxyacetophenone with methylmagnesium bromide.Molecular Structure Analysis

The molecular formula of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is C9H9ClO2 . It belongs to the family of acetophenones and is commonly used as a building block in the synthesis of various chemical compounds.Chemical Reactions Analysis

The iodination of 5’-Chloro-2’-hydroxy-4’-methylacetophenone by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .Physical and Chemical Properties Analysis

The molecular weight of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is 184.62 g/mol . It appears as an off-white crystalline solid with a melting point of 68-74 ºC .Applications De Recherche Scientifique

1. Phase Transition and Intramolecular Hydrogen Bonding

5'-Chloro-2'-hydroxy-4'-methylacetophenone (CHMA) has been studied for its phase transition properties and the existence of intramolecular hydrogen bonding. Research indicates the presence of an enol character in the compound, confirmed by X-ray diffraction and DFT calculations. A phase transition at 138 K in CHMA was investigated using methods like differential scanning calorimetry (DSC), dilatometry, and the dielectric method, offering insights into the nitro-group dynamics in ortho-hydroxy acetophenones (Filarowski et al., 2006).

2. Structural Studies and Weak Intermolecular Interactions

Structural studies of CHMA derivatives have been conducted using X-ray powder diffraction. This research explored the interplay of weak hydrogen bonds like C–H⋯O, C–H⋯π, and π⋯π interactions in forming supramolecular assemblies. These studies are crucial in understanding the molecular geometries and crystal packing in CHMA derivatives (Chattopadhyay et al., 2012).

3. Green Synthesis Methods

Research on CHMA includes developing green and convenient synthesis methods. For instance, 5-methyl-, chloro-, and bromo-substituted 2-hydroxy-acetophenones were synthesized involving acetylation and Fries rearrangement, showcasing mild conditions and environmental benefits (Gao Wen-ta, 2014).

4. Application in Colorimetric Analysis

The compound 2,4-hydroxy-5-chloro-acetophenone, closely related to CHMA, has been identified as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions. Its application in inorganic analysis demonstrates the potential utility of CHMA in similar analytical processes (Banerji & Dey, 1958).

5. Antimicrobial Properties

CHMA derivatives have been synthesized and evaluated forantimicrobial activities. For instance, compounds based on 4-hydroxy-3-methylacetophenone, a variant of CHMA, demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of CHMA in developing new antimicrobial agents (Ali & Yar, 2007).

6. Phototransformations Study

CHMA has been the subject of studies focusing on phototransformations. For instance, the conformational changes in CHMA induced by UV radiation in low-temperature matrices were analyzed using FT-IR measurements. This research provides insight into the molecular behavior of CHMA under different radiation wavelengths (Pagacz-Kostrzewa et al., 2023).

7. Synthesis and Characterization of Complexes

CHMA derivatives have been used in the synthesis and characterization of metal complexes. These studies contribute to understanding the coordination chemistry of CHMA, which is useful in developing new materials and catalysts (Mondal et al., 2009).

8. Use in Natural Product Synthesis

CHMA has been utilized in the synthesis of naturally occurring compounds. For example, its role in the synthesis of acetylchromenes demonstrates its applicability in organic synthesis and the production of natural products (Jain et al., 1979).

Orientations Futures

5’-Chloro-2’-hydroxy-4’-methylacetophenone may be used in the preparation of chalcones, required for the synthesis of novel pyrazoline derivatives . Further studies are needed to elucidate its structure-activity relationship, toxicity concerns, cellular basis of mode of action, and interactions with other molecules.

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUSGGZSLVCDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344607 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28480-70-8 | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A1: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is an aromatic ketone with the following structural features:

- Spectroscopic Data: Characterized using UV-Vis, FTIR, 1H NMR, and Mass Spectrometry. [, , , , ] Specific spectroscopic data, such as characteristic peaks, can be found in the cited research papers.

Q2: What is the significance of the structure-activity relationship (SAR) for this compound?

A2: Research suggests that the presence of specific functional groups in 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives significantly influences their biological activity. For example, compounds with nitro and oxygen groups demonstrate greater inhibitory potential against bacterial strains. [, ] This highlights the importance of SAR studies for optimizing the structure of this compound and its derivatives to enhance desired biological effects.

Q3: How does 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone interact with biological systems to exert its effects?

A3: While the precise mechanism of action remains a subject of ongoing research, studies indicate that 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone derivatives exhibit inhibitory activity against platelet aggregation. [] This suggests potential interactions with pathways involved in platelet activation and aggregation. Furthermore, derivatives incorporated into Chromones and Pyrazole structures show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] The specific molecular targets and downstream effects of these interactions require further investigation.

Q4: What analytical methods are employed to study 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A4: Various analytical techniques are crucial for characterizing and quantifying 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. These include:

- Spectroscopic Methods: UV-Vis and FTIR spectroscopy provide information about the compound's electronic transitions and functional groups. [, , , , ]

- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy helps determine the compound's structure and purity. [, ]

- Mass Spectrometry: This technique identifies the compound based on its mass-to-charge ratio and provides information about its fragmentation pattern. [, ]

- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used to monitor reaction progress and assess the purity of synthesized compounds. [, , ]

Q5: What is the significance of kinetic studies involving 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A5: Kinetic studies provide valuable insights into the reaction mechanisms and factors influencing the reactivity of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. For instance, research on the oxidation of Schiff bases derived from this compound, using Cerium (IV) as an oxidizing agent, has revealed a first-order reaction with respect to both reactants. [, , ] This information is critical for understanding the compound's behavior in various chemical reactions and optimizing reaction conditions for its synthesis or applications.

Q6: What are the potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in different fields?

A6: Based on current research, potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives include:

- Medicinal Chemistry: The compound's derivatives show promise as potential therapeutic agents, particularly as anti-platelet agents [] and antibacterial agents. [, ]

- Chemical Synthesis: It serves as a valuable starting material for synthesizing various heterocyclic compounds, such as Chromones and Pyrazole derivatives, with diverse biological activities. [, ]

- Analytical Chemistry: The compound's chelating properties with bivalent metal ions make it a potential candidate for developing analytical methods for metal ion detection and quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.